

A Technical Guide to trans-1-Cinnamylpiperazine: Chemical Properties, Structure, and Biological Relevance

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Compound of Interest

Compound Name: *trans-1-Cinnamylpiperazine*

Cat. No.: *B154354*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine is a piperazine derivative of significant interest in medicinal chemistry and drug development. It serves as a key building block for the synthesis of various biologically active compounds and is a known metabolite of the calcium channel blocker, Flunarizine. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant biological signaling pathways associated with **trans-1-cinnamylpiperazine** and its derivatives.

Chemical Properties and Structure

trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine, is a pale yellow solid or a clear, colorless to yellow liquid upon melting.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C13H18N2	[4][5]
Molecular Weight	202.30 g/mol	[5][6]
CAS Number	87179-40-6	[1][4][5]
Melting Point	39-44 °C	[3][7][8]
Boiling Point	129 °C at 1 mmHg	[3][7][8]
Density	0.989 g/mL at 25 °C	[3][7][8]
Refractive Index	1.574-1.576	[3][7][8]
pKa (Predicted)	9.17 ± 0.10	[3][7][8]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Methanol	[3]
SMILES	<chem>C1CN(CCN1)C/C=C/C2=CC=CC=C2</chem>	

The structure of **trans-1-cinnamylpiperazine** is characterized by a piperazine ring linked to a cinnamyl group. The "trans" or "(E)" designation refers to the stereochemistry of the double bond in the cinnamyl moiety, where the phenyl group and the piperazine-substituted methylene group are on opposite sides of the double bond.

Caption: 2D structure of **trans-1-Cinnamylpiperazine**.

Experimental Protocols

Synthesis

While specific, detailed industrial synthesis protocols for **trans-1-cinnamylpiperazine** are proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions. A common method involves the nucleophilic substitution of a cinnamyl halide with piperazine.

General Protocol for N-Alkylation of Piperazine:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (typically in excess to minimize dialkylation) in a suitable solvent such as acetonitrile or ethanol.
- **Addition of Base:** Add a non-nucleophilic base, for example, potassium carbonate (K_2CO_3) or triethylamine (Et_3N), to the reaction mixture. This will act as a scavenger for the hydrohalic acid byproduct.
- **Addition of Cinnamyl Halide:** Slowly add trans-cinnamyl chloride or bromide to the stirring solution at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure **trans-1-cinnamylpiperazine**.



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Caption: Generalized workflow for the synthesis of **trans-1-cinnamylpiperazine**.

Analytical Characterization

The identity and purity of **trans-1-cinnamylpiperazine** are typically confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR are used to elucidate the molecular structure.

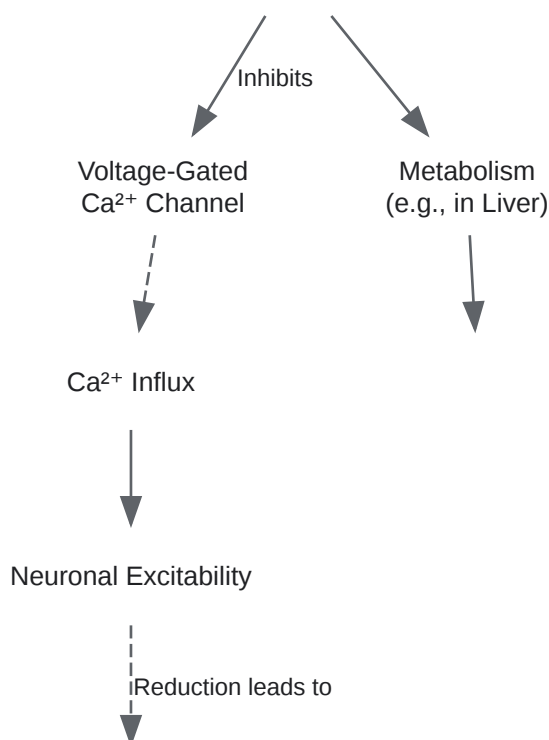
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. An ATR-IR spectrum for **trans-1-cinnamylpiperazine** is available in spectral databases.[6]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.

Biological Significance and Signaling Pathways

trans-1-Cinnamylpiperazine is a versatile scaffold in drug discovery and is associated with several important biological activities.

Metabolite of Flunarizine and Calcium Channel Modulation

trans-1-Cinnamylpiperazine is a known metabolite of Flunarizine, a selective calcium channel blocker used in the treatment of migraine and vertigo.[8] Flunarizine's mechanism of action involves the inhibition of calcium influx through voltage-dependent calcium channels, which leads to reduced neuronal excitability.[4][9] It also exhibits antihistaminic and calmodulin-binding properties.[1][4] The metabolic conversion to **trans-1-cinnamylpiperazine** is a key step in its biotransformation.

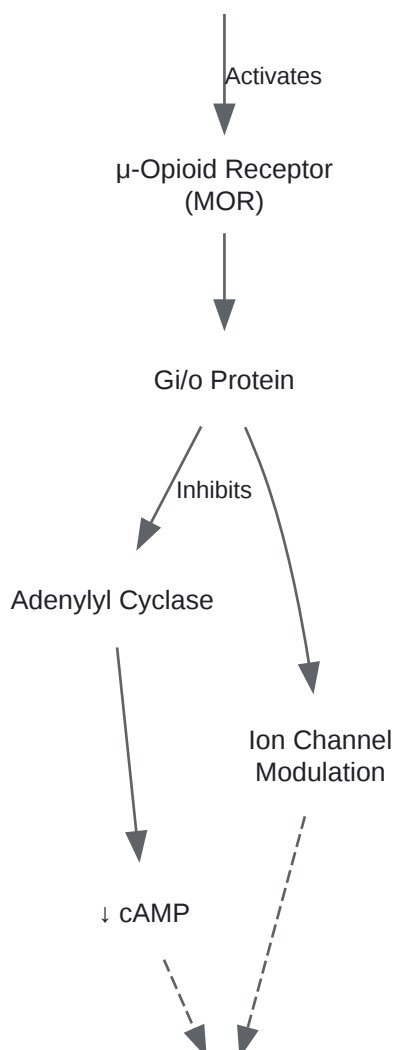


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Caption: Flunarizine's mechanism and its metabolism to **trans-1-cinnamylpiperazine**.

Precursor to Opioid Receptor Agonists

Derivatives of **trans-1-cinnamylpiperazine**, such as Bucinnazine (AP-237), are potent agonists of the μ -opioid receptor (MOR).^{[10][11]} Bucinnazine has been used as an analgesic.^[10] Activation of MOR by such compounds initiates a signaling cascade that results in analgesia. This involves the inhibition of adenylyl cyclase and modulation of ion channels through G-protein coupling.



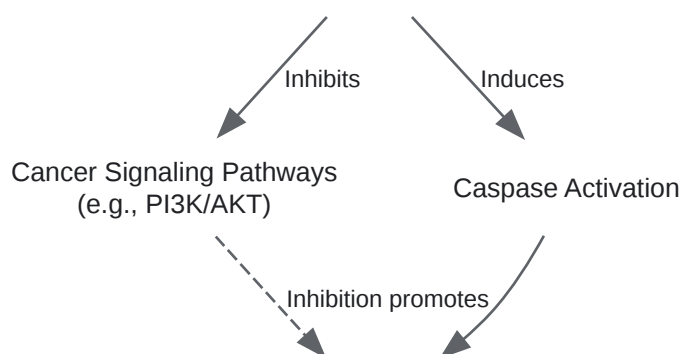
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Caption: μ -Opioid receptor signaling by a **trans-1-cinnamylpiperazine** derivative.

Scaffold for Pro-Apoptotic Agents

trans-1-Cinnamylpiperazine is utilized in the synthesis of derivatives that exhibit pro-apoptotic properties in cancer cell lines.[12][13] Some piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting critical cancer signaling pathways like PI3K/AKT.[2]

[14] This involves the activation of a cascade of caspase enzymes, ultimately leading to programmed cell death.



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Caption: Pro-apoptotic mechanism of action for certain piperazine derivatives.

Conclusion

trans-1-Cinnamylpiperazine is a compound with a rich chemical and pharmacological profile. Its well-defined structure and chemical properties make it a valuable intermediate in organic synthesis. Furthermore, its role as a metabolite and as a scaffold for developing new therapeutic agents, particularly in the areas of neurology and oncology, underscores its importance in the field of drug discovery and development. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will continue to be a promising area of investigation.

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